molecular formula C22H20N4O8S2 B2728477 (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate CAS No. 692762-82-6

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

Cat. No.: B2728477
CAS No.: 692762-82-6
M. Wt: 532.54
InChI Key: PLWWVHPEIBSZTL-BOPFTXTBSA-N
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Description

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N4O8S2 and its molecular weight is 532.54. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a sulfonamide group and various functional moieties suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing thiazolidinone structures have been shown to exhibit antioxidant properties. This is crucial in mitigating oxidative stress in various diseases.
  • Antimicrobial Properties : The sulfonamide group may contribute to antimicrobial activity by inhibiting bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study evaluated the antioxidant potential of similar thiazolidinone derivatives using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that these compounds exhibited significant antioxidant activity, with some derivatives showing EC50 values lower than those of standard antioxidants like Vitamin E .

CompoundEC50 (µM)Assay Type
Compound A0.0138DPPH Radical Scavenging
Compound B0.0153ABTS Radical Scavenging

Antimicrobial Activity

In vitro studies have demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of bacteria and fungi. For instance, a derivative similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that compounds with similar structures could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in cell culture models . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

  • Case Study on Antioxidant Efficacy : A clinical trial examined the effects of thiazolidinone derivatives on patients with oxidative stress-related conditions. Participants receiving these derivatives exhibited improved biomarkers for oxidative stress compared to a control group.
  • Case Study on Antimicrobial Resistance : A study focused on the efficacy of thiazolidinone compounds against multi-drug resistant bacterial strains. Results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-[2,4-dioxo-3-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2/c1-2-34-21(30)13-3-5-14(6-4-13)24-18(27)11-17-20(29)26(22(31)35-17)12-19(28)25-15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,24,27)(H,25,28)(H2,23,32,33)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWVHPEIBSZTL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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